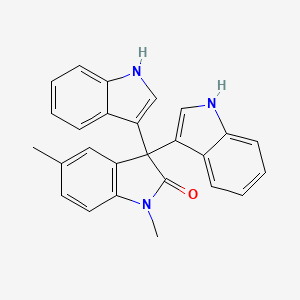
1',5'-二甲基-1H,1''H-3,3':3',3''-三吲哚-2'(1'H)-酮
描述
3,3-bis(1H-indol-3-yl)-1,5-dimethylindol-2-one is a heterocyclic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals
科学研究应用
准备方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3,3-bis(1H-indol-3-yl)-1,5-dimethylindol-2-one involves the condensation of indoles with isatins in the presence of a catalyst. For example, tungstic acid has been used as a low-cost and readily available heterogeneous catalyst for this reaction. The reaction parameters, including catalyst quantity, solvents, temperature, and time, are optimized to achieve high yields. Ethanol is often used as the solvent, and the reaction is typically carried out at 30°C .
Industrial Production Methods
In an industrial setting, the synthesis of 3,3-bis(1H-indol-3-yl)-1,5-dimethylindol-2-one can be scaled up using similar reaction conditions. The use of a heterogeneous catalyst like tungstic acid allows for easy recovery and recyclability, making the process cost-effective and environmentally friendly. The reaction can be conducted in large reactors with controlled temperature and solvent conditions to ensure consistent product quality.
化学反应分析
Types of Reactions
3,3-bis(1H-indol-3-yl)-1,5-dimethylindol-2-one undergoes various types of chemical reactions, including electrophilic substitution, oxidation, and reduction.
Common Reagents and Conditions
Electrophilic Substitution: This reaction typically involves the use of electrophiles such as halogens or sulfonic acids.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound, leading to the formation of various oxidized derivatives.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the compound, resulting in different reduced forms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can lead to the formation of substituted indole derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
作用机制
The mechanism of action of 3,3-bis(1H-indol-3-yl)-1,5-dimethylindol-2-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and receptors involved in inflammation and cancer progression. The compound’s indole moieties allow it to bind to these targets with high affinity, leading to the modulation of various biological processes .
相似化合物的比较
Similar Compounds
3,3-bis(indol-3-yl)-1,3-dihydroindol-2-one: This compound is structurally similar but lacks the 1,5-dimethyl substitution.
3,3’-bis(indolyl)methane: Another related compound, known for its anti-cancer properties and ability to modulate hormone receptors.
[3,3’3’,3’‘-terindolin]-2’-one: This compound contains additional indole units and has been synthesized using green protocols.
Uniqueness
3,3-bis(1H-indol-3-yl)-1,5-dimethylindol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 1,5-dimethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
属性
IUPAC Name |
3,3-bis(1H-indol-3-yl)-1,5-dimethylindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O/c1-16-11-12-24-19(13-16)26(25(30)29(24)2,20-14-27-22-9-5-3-7-17(20)22)21-15-28-23-10-6-4-8-18(21)23/h3-15,27-28H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBIZLVVHMFOCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2(C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


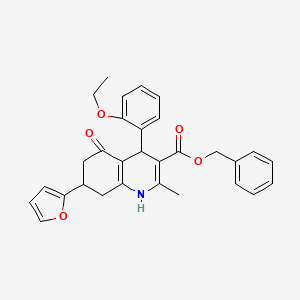
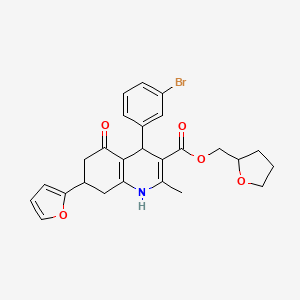
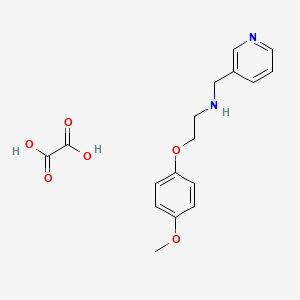
![4-[2-(Cyclopentylamino)ethoxy]benzonitrile;oxalic acid](/img/structure/B4096022.png)
![3-[2-[(4-chlorophenyl)(methyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1-ethyl-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B4096039.png)
![N-methyl-N'-(4-methylphenyl)-N-[1-(1,3-thiazol-2-yl)ethyl]malonamide](/img/structure/B4096042.png)
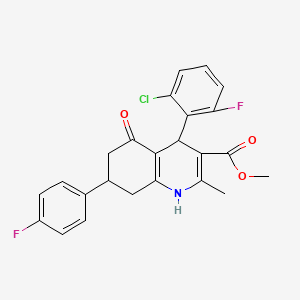

![1-[4-(2,4-Dimethylphenoxy)butyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4096061.png)
![2-bromo-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B4096068.png)
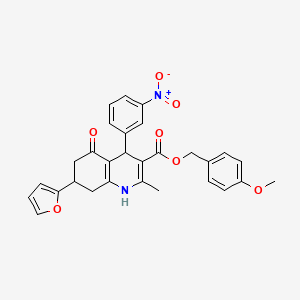
![N-[2-(3,4-dichlorophenoxy)ethyl]cyclopentanamine;oxalic acid](/img/structure/B4096092.png)
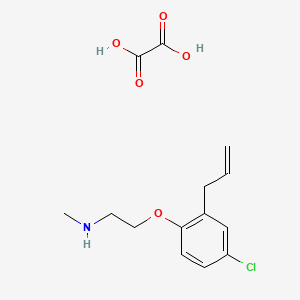
![1-[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylmethanamine](/img/structure/B4096121.png)
